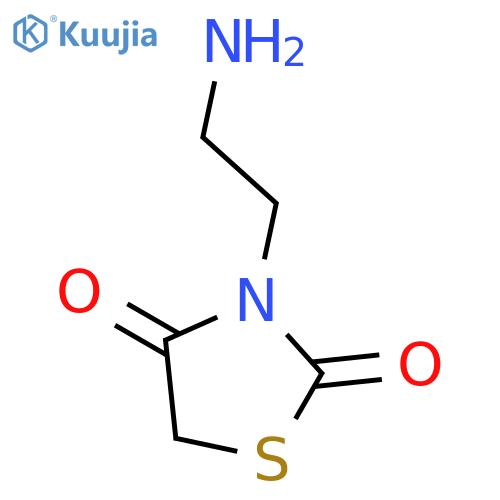

Cas no 39137-36-5 (3-(2-Amino-ethyl)-thiazolidine-2,4-dione)

39137-36-5 structure

商品名:3-(2-Amino-ethyl)-thiazolidine-2,4-dione

3-(2-Amino-ethyl)-thiazolidine-2,4-dione 化学的及び物理的性質

名前と識別子

-

- 2,4-Thiazolidinedione,3-(2-aminoethyl)-

- 3-(2-AMINOETHYL)-1,3-THIAZOLIDINE-2,4-DIONE HYDROCHLORIDE

- (3-(2-AMINOETHYL)PHENYL)METHANOL

- 2-(3-methoxyphenyl)ethylamine

- 3-(2-Amino-aethyl)-thiazolidin-2,4-dion

- 3-(2-aminoethyl)-1,3-thiazolidine-2,4-dione

- 3-(2-Aminoethyl)benzylalcohol

- 3-(2-aminoethyl)phenylmethanol

- 3-(aminoethyl)benzyl alcohol

- 3-< 2-Amino-ethyl> -thiazolidin-2.4-dion

- AG-G-95427

- Benzenemethanol,3-(2-aminoethyl)-

- CTK5D9728

- KB-206906

- SureCN207005

- Oprea1_502121

- BS-13206

- Enamine_001500

- 3-(2-aminoethyl)-2,4-thiazolidinedione

- 3-(2-Aminoethyl)thiazolidine-2,4-dione

- CS-0266524

- 3-ACETYLPYRIDINEHYPOXANTHINEDINUCLEOTIDE

- SCHEMBL2360918

- 3-(2-Amino-ethyl)-thiazolidine-2,4-dione

- PSJIYWXYXJTRRY-UHFFFAOYSA-N

- EN300-34519

- BP-10244

- 39137-36-5

- [2-(2,4-dioxo-thiazolidin-3-yl)-ethyl]-amine

- NCIOpen2_000483

- AKOS000115900

- AF-615/01045057

- HMS1398E04

- FT-0694453

-

- MDL: MFCD01026817

- インチ: InChI=1S/C5H8N2O2S/c6-1-2-7-4(8)3-10-5(7)9/h1-3,6H2

- InChIKey: PSJIYWXYXJTRRY-UHFFFAOYSA-N

- ほほえんだ: C(CN1C(=O)CSC1=O)N

計算された属性

- せいみつぶんしりょう: 161.03857

- どういたいしつりょう: 160.031

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 10

- 回転可能化学結合数: 2

- 複雑さ: 171

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.7

- トポロジー分子極性表面積: 88.7Ų

じっけんとくせい

- 密度みつど: 1.411

- ふってん: 286.3°Cat760mmHg

- フラッシュポイント: 126.9°C

- PSA: 65.02

3-(2-Amino-ethyl)-thiazolidine-2,4-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-34519-0.05g |

3-(2-aminoethyl)-1,3-thiazolidine-2,4-dione |

39137-36-5 | 0.05g |

$19.0 | 2023-05-26 | ||

| Apollo Scientific | OR322485-250mg |

3-(2-Amino-ethyl)-thiazolidine-2,4-dione |

39137-36-5 | 250mg |

£126.00 | 2023-09-02 | ||

| 1PlusChem | 1P00C9DT-100mg |

3-(2-AMINOETHYL)-1,3-THIAZOLIDINE-2,4-DIONE HYDROCHLORIDE |

39137-36-5 | 90% | 100mg |

$89.00 | 2023-12-17 | |

| 1PlusChem | 1P00C9DT-10g |

3-(2-AMINOETHYL)-1,3-THIAZOLIDINE-2,4-DIONE HYDROCHLORIDE |

39137-36-5 | 90% | 10g |

$607.00 | 2023-12-17 | |

| Enamine | EN010-9730-10g |

3-(2-aminoethyl)-1,3-thiazolidine-2,4-dione |

39137-36-5 | 90% | 10g |

$441.0 | 2023-09-03 | |

| Enamine | EN010-9730-0.5g |

3-(2-aminoethyl)-1,3-thiazolidine-2,4-dione |

39137-36-5 | 90% | 0.5g |

$54.0 | 2023-09-03 | |

| 1PlusChem | 1P00C9DT-250mg |

3-(2-AMINOETHYL)-1,3-THIAZOLIDINE-2,4-DIONE HYDROCHLORIDE |

39137-36-5 | 90% | 250mg |

$102.00 | 2023-12-17 | |

| OTAVAchemicals | 7110952600-100MG |

3-(2-aminoethyl)-1,3-thiazolidine-2,4-dione hydrochloride |

39137-36-5 | 95% | 100MG |

$104 | 2023-06-25 | |

| 1PlusChem | 1P00C9DT-5g |

3-(2-AMINOETHYL)-1,3-THIAZOLIDINE-2,4-DIONE HYDROCHLORIDE |

39137-36-5 | 90% | 5g |

$375.00 | 2023-12-17 | |

| 1PlusChem | 1P00C9DT-50mg |

3-(2-AMINOETHYL)-1,3-THIAZOLIDINE-2,4-DIONE HYDROCHLORIDE |

39137-36-5 | 90% | 50mg |

$83.00 | 2023-12-17 |

3-(2-Amino-ethyl)-thiazolidine-2,4-dione 関連文献

-

Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

-

Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974

-

Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494

39137-36-5 (3-(2-Amino-ethyl)-thiazolidine-2,4-dione) 関連製品

- 16312-21-3(3-methyl-1,3-thiazolidine-2,4-dione)

- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)

- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)

- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)

- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)

- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)

- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)

- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)

- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)

- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)

推奨される供給者

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬